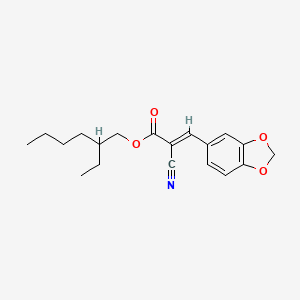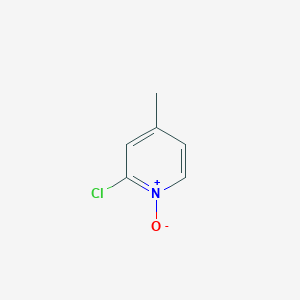
2-Chloro-4-methylpyridine 1-oxide
Descripción general
Descripción
2-Chloro-4-methylpyridine 1-oxide is a chemical compound with the CAS Number: 52313-61-8 . It has a molecular weight of 143.57 .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-methylpyridine 1-oxide is 1S/C6H6ClNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3 . The molecular formula is C6H6ClNO .Physical And Chemical Properties Analysis
2-Chloro-4-methylpyridine 1-oxide has a density of 1.229 g/cm3 . Its boiling point is 320.166ºC at 760 mmHg . The molecular formula is C6H6ClNO and the molecular weight is 143.57100 .Aplicaciones Científicas De Investigación
Protein Modification
One notable application involves the exploration of small molecules capable of selective covalent protein modification. For instance, studies have shown that compounds with a 4-halopyridine motif, similar to 2-Chloro-4-methylpyridine 1-oxide, can act as quiescent affinity labels for enzymes controlling nitric oxide, highlighting their potential in developing biological probes and therapeutics (Johnson et al., 2011).
Synthesis of Intermediates
Another significant application is in the synthesis of intermediates for agricultural chemicals. For example, microreaction systems have been utilized for the efficient synthesis of 3-methylpyridine-N-oxide, an essential intermediate in producing nicotine insecticides. This method offers improved safety and efficiency over traditional batch processes, pointing to advancements in industrial production methods (Fu-Ning Sang et al., 2020).
Catalysis
Research into water oxidation catalysis has also employed mononuclear Ru(II) complexes with ligands related to 2,2';6,2''-terpyridine (tpy), indicating the role of such compounds in enhancing the efficiency of catalysts used in energy conversion and storage (Nattawut Kaveevivitchai et al., 2012).
Molecular Structure Analysis
Studies on the molecular structures of 4-substituted pyridine N-oxides, including 4-methyl- and 4-chloro-pyridine N-oxides, have provided insights into the structural parameters that influence their chemical behavior, which is crucial for designing molecules with desired properties (J. F. Chiang & John Song, 1983).
Advanced Material Development
Furthermore, the development of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes points to the application of 2-Chloro-4-methylpyridine 1-oxide derivatives in creating water-stable, surface-bound chromophores, catalysts, and assemblies for solar fuels generation (Michael R. Norris et al., 2013).
Propiedades
IUPAC Name |
2-chloro-4-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRINZIZOOSLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500085 | |
| Record name | 2-Chloro-4-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpyridine 1-oxide | |
CAS RN |
52313-61-8 | |
| Record name | 2-Chloro-4-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


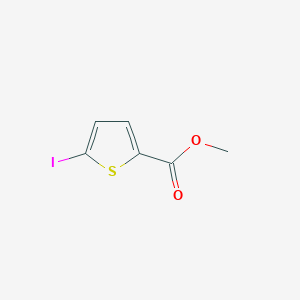

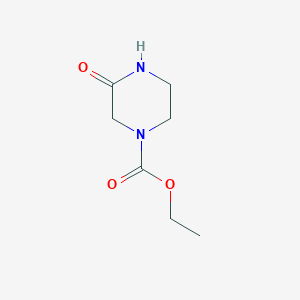


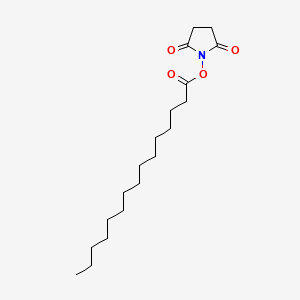
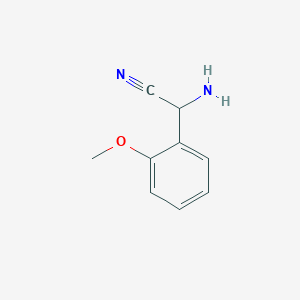


![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)
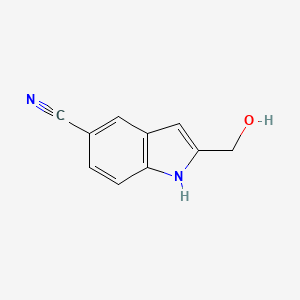
![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)
